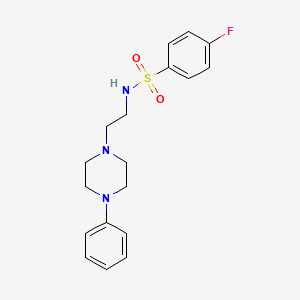

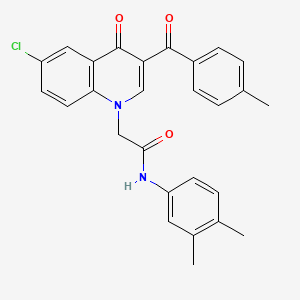

![molecular formula C13H25NO B2456522 4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine CAS No. 2195428-37-4](/img/structure/B2456522.png)

4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine is a chemical compound that belongs to the class of cyclohexylamines. It is also known as 4-EMC, and it is a psychoactive substance that has been used for scientific research purposes. This compound has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

Cyclization Processes : The compound has been utilized in cyclization processes to synthesize various derivatives. For instance, cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in sulfuric acid affords amino-octahydrophenanthrene derivatives (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

High-Pressure Chemical Reactions : High pressure has been shown to influence the reaction of similar compounds, leading to the production of various chemical products, including spiro aziridine derivatives (Rulev, Maddaluno, Plé, Plaquevent, & Duhamel, 1998).

Enamine Chemistry : Research in enamine chemistry has shown that compounds like 4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine can be synthesized through the reduction of enaminones, leading to various α,β-unsaturated aldehydes (Carlsson & Lawesson, 1982).

Hydrogen Bonding Studies : Studies have been conducted on the hydrogen bonding in related anticonvulsant enaminones, which are structurally related to this compound (Kubicki, Bassyouni, & Codding, 2000).

Baylis-Hillman Reaction : The Baylis-Hillman reaction, involving cyclohexenone and benzaldehyde, has been accelerated in water, indicating potential applications in polar solvents (Aggarwal, Dean, Mereu, & Williams, 2002).

Asymmetric Reductive Amination : The compound has been synthesized via asymmetric reductive amination, demonstrating potential in stereochemical control in synthesis (Xu, Prasad, Repič, & Blacklock, 1997).

Novel Reactions and Synthesis

Direct N-monomethylation : Direct N-monomethylation of aromatic primary amines, including the synthesis of related compounds, has been achieved using methanol (Li, Xie, Shan, Sun, & Chen, 2012).

Reaction with Amines : The compound's analogs have shown unique reactions with amines, producing N,N′-disubstituted urea and other derivatives (Yokoyama & Tai, 1973).

Ligand Design in Catalysis : Research on bis(diphenylphosphino)amine (PNP) ligands, related in structure, has been conducted to enhance ethylene tetramerization catalysis (Kuhlmann, Blann, Bollmann, Dixon, Killian, Maumela, Maumela, Morgan, Pretorius, Taccardi, & Wasserscheid, 2007).

Cyclic Dipeptidyl Ureas Synthesis : Synthesis of cyclic dipeptidyl ureas, a new class of pseudopeptidic triazines, has been carried out using compounds structurally similar to this compound (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

properties

IUPAC Name |

4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h11-14H,2-10H2,1H3/t11?,12?,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZVAWFLKXOTAU-WXRRBKDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1CCC(CC1)NC[C@H]2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2456439.png)

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)

![(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide](/img/structure/B2456444.png)

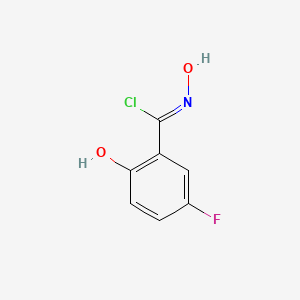

![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2456451.png)

![5-Benzyl-2-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2456454.png)

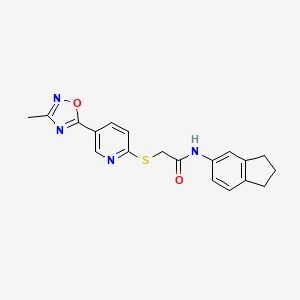

![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2456461.png)